molecular formula C14H10N4O2 B1516054 4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde CAS No. 1015846-03-3

4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde

Cat. No.: B1516054
CAS No.: 1015846-03-3
M. Wt: 266.25 g/mol
InChI Key: WBGLNODRVAPPED-UHFFFAOYSA-N
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Description

4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde is a sophisticated bifunctional chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates a pyrimidine-pyzazole moiety with a benzaldehyde group, making it a versatile precursor for constructing diverse heterocyclic libraries . The core structural motif of this compound is highly relevant in the development of protein kinase inhibitors (PKIs) . Pyrazolo-pyrimidine cores are known to act as potent ATP-competitive inhibitors, effectively blocking the activity of various kinases critical in oncogenic signaling pathways, such as those involved in non-small cell lung cancer (NSCLC) and melanoma . The reactive aldehyde functional group is a pivotal handle for further synthetic elaboration. It readily undergoes condensation reactions to form Schiff bases and serves as a starting point in multi-component reactions (MCRs), including Strecker synthesis and other cyclizations, to generate more complex molecular architectures with potential enhanced biological activity . Key Research Applications: Medicinal Chemistry: Serves as a critical building block for the synthesis of novel small molecules targeting protein kinases . Chemical Biology: Useful as a precursor for developing chemical probes to study kinase function and related cellular signaling pathways . Methodology Development: Its structure is amenable to exploration under green chemistry conditions, such as ultrasound-assisted synthesis, which can dramatically reduce reaction times and improve yields . This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(6-pyrazol-1-ylpyrimidin-4-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-9-11-2-4-12(5-3-11)20-14-8-13(15-10-16-14)18-7-1-6-17-18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGLNODRVAPPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651055
Record name 4-{[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-03-3
Record name 4-[[6-(1H-Pyrazol-1-yl)-4-pyrimidinyl]oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-(1H-Pyrazol-1-yl)pyrimidin-4-ol Intermediate

  • The pyrimidine ring substituted at the 6-position with a pyrazolyl group can be synthesized by condensation of suitable amidines with β-dicarbonyl compounds or by palladium-catalyzed coupling reactions between 6-chloropyrimidin-4-ol and pyrazole derivatives.
  • The 4-position hydroxyl group on the pyrimidine is essential for subsequent ether formation.

Ether Formation with 4-Hydroxybenzaldehyde

  • The key step involves coupling the 6-(1H-pyrazol-1-yl)pyrimidin-4-ol with 4-hydroxybenzaldehyde or its derivatives to form the ether bond.
  • Common methods include:

    • Nucleophilic aromatic substitution (SNAr):
      Reacting 6-chloropyrimidine derivatives with 4-hydroxybenzaldehyde under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C). This promotes displacement of the chlorine atom by the phenolate ion, forming the ether linkage.

    • Copper-catalyzed Ullmann ether synthesis:
      Employing copper(I) iodide as a catalyst with ligands such as 1,10-phenanthroline or N,N-dimethylethylenediamine, in the presence of base (e.g., potassium carbonate or cesium carbonate), and heating the mixture to 100–140 °C in solvents like toluene or DMSO. This method is effective for coupling aryl halides with phenols.

Representative Experimental Procedure (Literature-Based)

Step Reagents & Conditions Outcome
1. Preparation of 6-(1H-pyrazol-1-yl)pyrimidin-4-ol Pd-catalyzed coupling of 6-chloropyrimidin-4-ol with pyrazole, base (e.g., potassium carbonate), solvent (DMF), 80–100 °C, 12 h Formation of pyrazolyl-substituted pyrimidin-4-ol
2. Ether formation 6-(1H-pyrazol-1-yl)pyrimidin-4-ol + 4-hydroxybenzaldehyde, base (K2CO3), solvent (DMF), 100 °C, 8–16 h Formation of this compound
3. Purification Column chromatography or recrystallization Pure target compound

Research Findings and Optimization

  • Base selection: Potassium carbonate is commonly used due to its moderate basicity, which preserves the aldehyde group. Stronger bases may cause side reactions.
  • Solvent effects: Polar aprotic solvents such as DMF and DMSO enhance the nucleophilicity of phenolate ions and improve yields.
  • Temperature control: Elevated temperatures (100–120 °C) are necessary for efficient ether formation but must be balanced to avoid decomposition.
  • Catalyst use: Copper catalysis can improve reaction rates and yields in Ullmann-type couplings, especially for less reactive aryl halides.
  • Reaction time: Extended reaction times (8–16 hours) ensure complete conversion but should be optimized to prevent degradation.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Pyrimidine substitution Pd-catalyzed coupling, K2CO3, DMF, 80–100 °C Efficient formation of pyrazolyl pyrimidine
Ether formation method SNAr or Cu-catalyzed Ullmann, K2CO3, DMF/DMSO, 100–120 °C Ether bond formation step
Base Potassium carbonate (K2CO3) Mild base to preserve aldehyde
Solvent DMF or DMSO Polar aprotic solvents preferred
Reaction time 8–16 hours Sufficient for full conversion
Purification Column chromatography or recrystallization To isolate pure product

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde is its potential as an anticancer agent. Research has shown that compounds containing pyrazole and pyrimidine moieties exhibit cytotoxic effects on various cancer cell lines. A study demonstrated that derivatives of this compound can inhibit cell proliferation in human cancer cells by inducing apoptosis and disrupting cell cycle progression .

Mechanism of Action

The mechanism underlying the anticancer activity involves the inhibition of specific kinases involved in cell signaling pathways. For example, pyrazole derivatives have been reported to target the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . This suggests that this compound could serve as a lead compound for developing new anticancer therapies.

Agricultural Applications

Pesticidal Properties

In agricultural science, the compound has shown promise as a pesticide. Its structural features allow it to interact with biological targets in pests, potentially leading to increased mortality rates among harmful insect populations. Studies have indicated that similar compounds can disrupt neurotransmitter functions in insects, leading to paralysis and death .

Herbicidal Activity

Moreover, research indicates that derivatives of this compound may possess herbicidal properties. The ability to inhibit specific enzymes involved in plant growth could make it a valuable tool for controlling unwanted vegetation without harming crops .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing advanced polymers. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties such as enhanced thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .

Nanotechnology

Furthermore, this compound can be incorporated into nanomaterials for drug delivery systems. The ability to modify its surface properties enables targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/EffectReferences
Medicinal ChemistryAnticancer agentInhibition of PI3K/Akt/mTOR pathway
Cytotoxicity against cancer cellsInducing apoptosis, disrupting cell cycle
Agricultural SciencePesticideDisruption of neurotransmitter functions
HerbicideInhibition of plant growth enzymes
Materials SciencePolymer synthesisCopolymerization for enhanced material properties
NanotechnologyTargeted drug delivery systems

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a new therapeutic agent .

Case Study 2: Agricultural Impact

A field trial conducted to assess the effectiveness of this compound as a herbicide showed promising results. The application led to a notable reduction in weed biomass without adversely affecting crop yield, highlighting its potential for sustainable agricultural practices .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a class of pyrimidine-pyrazole hybrids. Key analogues include derivatives synthesized for biological activity studies, such as:

Table 1: Structural Comparison of Selected Pyrimidine-Pyrazole Hybrids
Compound Name Core Structure Key Substituents Biological/Functional Relevance
4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde Pyrimidine-pyrazole Benzaldehyde at C4 Intermediate for drug synthesis
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrimidine-pyrazole-tetrazole Coumarin, tetrazole Anticancer and antimicrobial activity
1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) Pyrimidine-pyrazole-tetrazole Thioxo-pyrimidine, coumarin Fluorescent probes and enzyme inhibition
Key Observations:
  • Functional Groups : The target compound lacks the tetrazole and coumarin substituents present in analogues like 4i and 4j , which are critical for biological activity (e.g., fluorescence or enzyme binding) .
  • Reactivity : The benzaldehyde group in the target compound offers a reactive aldehyde site for further functionalization, whereas analogues like 4i and 4j are optimized for stability and target specificity .

Physicochemical and Commercial Considerations

  • Availability : The target compound is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or niche application compared to derivatives with broader commercial demand (e.g., coumarin-containing hybrids) .

Biological Activity

The compound 4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}N4_{4}O2_{2}
  • Molecular Weight : 258.24 g/mol

The compound features a benzaldehyde moiety linked to a pyrimidine ring substituted with a pyrazole group, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. In vitro studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

For instance, studies have demonstrated that specific pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Properties

Pyrazole derivatives have also been evaluated for their antimicrobial activities. The compound has shown potential against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

In a comparative study, certain pyrazole derivatives exhibited higher activity than standard antibiotics, suggesting their potential as novel antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are well-documented. They act as inhibitors of cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory process. Compounds similar to this compound have been shown to reduce edema in animal models, indicating their therapeutic potential for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, contributing to their protective effects against cellular damage.

Study 1: Anticancer Activity Evaluation

A recent study synthesized several pyrazole derivatives and evaluated their anticancer activity against various cell lines. Among these, one derivative demonstrated an IC50 value lower than 10 µM against MDA-MB-231 cells, indicating potent antiproliferative effects .

Study 2: Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against clinical isolates of Staphylococcus aureus. The results showed that one derivative had a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming traditional antibiotics like penicillin .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
1K₂CO₃, CuIDMF80°C60-70
2Morpholine, HCHOEthanolReflux75-85

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization requires balancing solvent polarity, temperature, and catalyst loading:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency but may require post-reaction solvent removal under reduced pressure .
  • Catalyst Screening: Copper(I) iodide (CuI) improves coupling reactions compared to palladium catalysts, reducing side-product formation .
  • Temperature Control: Reflux in ethanol (78°C) minimizes thermal degradation of the benzaldehyde group while ensuring reactivity .

Critical Consideration: Monitor reaction progress via TLC or in-situ NMR to avoid over-functionalization, which complicates purification .

Basic: What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR: Confirm regioselectivity of pyrazole attachment and benzaldehyde oxidation state. Key signals include:
    • Aldehyde proton at δ 9.8–10.2 ppm (singlet).
    • Pyrimidine C4-O-aryl coupling (δ 160–165 ppm in ¹³C NMR) .
  • IR Spectroscopy: Detect C=O stretch (~1700 cm⁻¹) and pyrazole N-H stretch (~3150 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced: How do substituents on the pyrazole ring affect biological activity?

Structural modifications influence bioactivity:

  • Electron-Withdrawing Groups (e.g., Cl): Enhance binding to target enzymes (e.g., kinases) but may reduce solubility .
  • Bulkier Substituents (e.g., morpholine): Improve pharmacokinetic properties but could sterically hinder target interactions .

Case Study: Derivatives with 3-chlorophenyl groups on pyrazole showed 2–3× higher anticancer activity in vitro compared to unsubstituted analogs, likely due to enhanced hydrophobic interactions .

Basic: What purification techniques are recommended for this compound?

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients resolves polar byproducts .
  • Recrystallization: Ethanol/water mixtures (95:5) yield high-purity crystals, confirmed by sharp melting points (e.g., 140–141°C) .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >99% purity for biological assays .

Advanced: How to address contradictions in reported biological activity data?

Discrepancies often arise from assay conditions or impurity profiles:

  • Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity) using reference strains like Staphylococcus aureus ATCC 25923 .
  • Impurity Profiling: Trace aldehydes or unreacted pyrimidine precursors (detected via LC-MS) can falsely modulate activity. Repurify batches showing inconsistent results .
  • Structural Confirmation: Re-validate active compounds using X-ray crystallography to rule out stereochemical errors .

Basic: What are the stability considerations for storage?

  • Light Sensitivity: Store in amber vials at –20°C to prevent aldehyde oxidation.
  • Moisture Control: Use desiccants (silica gel) to avoid hydrate formation, which alters reactivity .
  • Degradation Signs: Yellowing indicates aldehyde oxidation; discard batches showing >5% degradation via HPLC .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

  • Scaffold Diversification: Synthesize analogs with variations at:
    • Pyrazole N1-position (e.g., methyl vs. phenyl).
    • Benzaldehyde para-substituents (e.g., –OCH₃, –NO₂) .
  • Biological Testing: Prioritize high-throughput screens (e.g., kinase inhibition panels) followed by mechanistic studies (e.g., molecular docking) .
  • Data Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Basic: What safety precautions are required during synthesis?

  • Toxic Reagents: Handle formaldehyde (HCHO) in fume hoods; use PPE for morpholine (corrosive) .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal; recover solvents via distillation .

Advanced: How to mitigate limitations in experimental design for scalability?

  • Batch Consistency: Use automated reactors (e.g., flow chemistry) to maintain temperature/pH control during scale-up .
  • Real-World Matrix Effects: Simulate degradation by spiking degradation products (e.g., oxidized aldehydes) to test stability under biological conditions .
  • Statistical Validation: Employ factorial design (e.g., Box-Behnken) to optimize multi-variable reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde
Reactant of Route 2
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4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde

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